N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide -

N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

Catalog Number: EVT-5790954
CAS Number:
Molecular Formula: C18H20FN7O
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide is a synthetic compound belonging to the benzimidazole class. Benzimidazoles are a group of heterocyclic aromatic organic compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide specifically exhibits potential as a selective antagonist for the histamine H4 receptor. This compound has garnered interest in scientific research due to its potential therapeutic applications in the treatment of various conditions, including inflammatory disorders and vestibular disorders.

Mechanism of Action

N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide acts as a selective antagonist for the histamine H4 receptor. This means it binds to the H4 receptor and blocks the action of histamine, preventing the downstream signaling cascade that leads to various physiological effects. The selectivity for H4 over other histamine receptor subtypes (H1, H2, and H3) suggests that it may have a targeted therapeutic effect with fewer off-target side effects.

Applications
  • Understanding the H4 receptor's involvement in vestibular disorders: Given the compound's potential to treat vestibular disorders, researchers can utilize it to investigate the specific mechanisms by which H4 receptors modulate vestibular function.

Methyl [5[[4-(2-pyridinyl)-1-piperazinyl]carbonyl]-1H-benzimidazol-2-yl] carbamate (CDRI Comp. 81-470)

Compound Description: Methyl [5[[4-(2-pyridinyl)-1-piperazinyl]carbonyl]-1H-benzimidazol-2-yl] carbamate (CDRI Comp. 81-470) is a broad-spectrum anthelmintic agent exhibiting efficacy against both intestinal and systemic parasites. [, ] It demonstrates activity against adult and larval stages of various helminth parasites in experimental and domestic animals through both oral and parenteral administration routes. [] Studies have shown that CDRI Comp. 81-470 inhibits glucose uptake and its conversion into metabolic end products in parasites like Ancylostoma ceylanicum and Nippostrongylus brasiliensis. [] Furthermore, it significantly inhibits ATP production in the mitochondria of these parasites. [] A soluble formulation of CDRI Comp. 81-470 has been developed to enhance absorption and efficacy, demonstrating substantial increase in efficacy against systemic parasites, particularly against the L4 stage of N. brasiliensis. []

6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives

Compound Description: A series of 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one derivatives with acetamide and 1,2,4-oxadiazol-5-ylmethyl substituents were synthesized and evaluated for antimicrobial activity. [] Some of these derivatives exhibited better antimicrobial activity in the agar well diffusion assay than the reference drug Streptomycin. [] Docking studies suggested that the antimicrobial activity of these compounds might be due to their binding to the 16S subunit of ribosomal RNA and tRNA (Guanine37-N1)-methyltransferase (TrmD), potential targets for new antibiotics. []

(S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide phosphate (10f phosphate)

Compound Description: (S)-N-((3-(3-Fluoro-4-(4-(pyridin-2-yl)-1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl)acetamide phosphate (10f phosphate) is a novel teraryl oxazolidinone compound displaying potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). [] It exhibits a promising safety profile with low toxicity in MTT assays and minimal hERG K(+) channel inhibition. [] 10f phosphate shows high water solubility (47.1 mg/mL), making it suitable for in vivo testing. [] In a mouse model of MRSA systemic infection, 10f phosphate demonstrated significantly improved survival protection compared to linezolid, with high oral bioavailability (F = 99.1%). [] In vivo toxicology experiments suggest that 10f phosphate has a reduced risk of bone marrow suppression. []

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone (34b) and its mesylate salt (34c)

Compound Description: 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (34b) and its mesylate (34c) are novel antidepressant drug candidates with central nervous system-stimulating activity. [] These compounds have been shown to act as sigma receptor agonists, reducing sleeping time in halothane-anesthetized mice and accelerating recovery from coma induced by cerebral concussion. [] Their sigma receptor agonistic activity is further supported by their ability to inhibit [(3)H]-1,3-di(o-tolyl)guanidine ([(3)H]DTG) binding to rat brain membranes and the antagonism of their effects by sigma receptor antagonists. [] Single administration of 34b and 34c at doses of 1 and 10 mg/kg showed antidepressant-like activity in the forced-swimming test with mice, reducing immobility time. []

N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides

Compound Description: A series of thirteen novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides were synthesized and evaluated for their herbicidal activity. [] These compounds were designed and synthesized using 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate as starting materials. [] Greenhouse bioassay results showed that most of these compounds exhibited good herbicidal activities against dicotyledonous weeds, particularly at pre-emergence and post-emergence treatments. [] Notably, compounds 4a-4i displayed good herbicidal activities against Abutilon theophrasti Medic, Amaranthus ascendens L, and Chenopodium album L at a dosage of 75 g ai/ha. []

3-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2, 5,5-trimethyl-4-thiazolidinone (HP236)

Compound Description: HP236 is an atypical antipsychotic agent that undergoes extensive metabolism both in vitro and in vivo. [] Metabolic pathways for HP236 include: a) cleavage of the thiazolidinone ring, b) oxidation of the sulfide to sulfoxide and sulfone, and c) N-dealkylation at the piperazine ring. [] The major circulating metabolite in the plasma of rats dosed with HP236 is N-acetyl-N-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]-butyl]-2-methyl-propanamide, resulting from the cleavage of the thiazolidinone ring. []

6-fluoro-N-((5-fluoro-2-methoxypyridin-3-yl)methyl)-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine (PLX5622)

Compound Description: PLX5622 is a colony-stimulating factor 1 receptor (CSF-1R) inhibitor, known for its ability to efficiently target glioma-associated microglia and macrophages (GAMMs). [] Studies using PLX5622 have shown its efficacy in reducing GAMM infiltration and tumor volume in mouse models of glioma. [] This suggests a potential role for CSF-1R inhibitors like PLX5622 as therapy or co-therapy against glioma. []

5-((2-((4-fluoro-3-methoxy-5-methylphenyl)amino)-5-methylpyrimidin-4-yl)amino)benzo[d]oxazol-2(3H)-one and disodium (5-((2-((4-fluoro-3-methoxy-5-methylphenyl)amino)-5-methylpyrimidin-4-yl)amino)-2-oxobenzo[d]oxazol-3(2H)-yl)methyl phosphate

Compound Description: These compounds, along with other JAK/STAT modulating compounds like tofacitinib, ruxolitinib, and baricitinib, have been suggested for the treatment of vitiligo. [] The method involves using JAK/STAT modulating compounds formulated for topical or oral delivery. []

2-([1,1′-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24)

Compound Description: Analog 24 is a selective cyclin-dependent kinase 5 (CDK5) inhibitor that has demonstrated potential as a sensitizer for pancreatic cancer cells to the Bcl-2 inhibitor navitoclax. [] Analog 24 effectively reduces Mcl-1 levels, a protein known for its role in promoting cancer cell survival, in a concentration-dependent manner. [] Studies using both genetic (RNA interference and CRISPR) and pharmacological approaches have shown that concurrent targeting of Mcl-1 and Bcl-xL can induce apoptosis in pancreatic cancer cells. [] Combining analog 24 with navitoclax, a Bcl-2/Bcl-xL/Bcl-w inhibitor, leads to synergistic inhibition of cell growth and induction of apoptosis in pancreatic cancer cell lines. []

2-(4-Ethoxy-phenyl)-N-{5-[2-fluoro-4-(4-methyl- piperazine-1-carbonyl)-phenylamino]-1H-indazol-3-yl}-acetamide (KMU-193)

Compound Description: KMU-193 is a synthetic compound that exhibits selective anti-cancer effects against the human non-small cell lung cancer cell line A549. [] It strongly inhibits the proliferation of A549 cells and induces apoptosis by activating caspase-3 and cleaving PLC-γ1. [] Interestingly, KMU-193 does not exhibit anti-proliferative or apoptotic effects in untransformed cells. [] Its apoptotic mechanism is dependent on caspase-3 and p53 pathways, as demonstrated by the abrogation of apoptosis by a pan-caspase inhibitor and p53 siRNA transfection. []

3-chloro-4-fluoro-N-[(4-{[2-(phenylcarbonyl)hydrazino]carbonyl}phenyl)methyl]benzenesulfonamide (compound 1) and N-(cyclohexylmethyl)-2-({5-[(phenylmethyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetamide (compound 13)

Compound Description: These compounds are novel antagonists of the NR1/NR2A subtype of N-methyl-d-aspartate receptors (NMDARs). [, ] Compound 1 displays submicromolar potency at NR1/NR2A receptors, while compound 13 exhibits micromolar potency. [, ] Notably, both compounds are selective for NR1/NR2A over NR1/NR2B receptors, showing no activity at NR2B-containing receptors at concentrations up to 50 μM. [, ] These compounds represent the first selective antagonists at NR1/NR2A over NR1/NR2B receptors and could potentially serve as valuable tools for investigating the role of the NR2A subunit in physiological and pathological conditions. [, ]

2-(7-nitro-1H-benzimidazol-1-yl)-N-{1-[6-(2,2,3,3-tetrafluoropropoxy)pyridin-3-yl]ethyl}acetamide, N-[1-(4-tert-butylphenyl)ethyl]-2-(6,7-difluoro-1H-benzimidazol-1-yl)acetamde and N-[(1S)-1-(4-tert-butylphenyl)ethyl]-2-(6,7-difluoro-1H-benzimidazol-1-yl)acetamide

Compound Description: These compounds are novel benzimidazole derivatives that act as inhibitors of the vanilloid receptor 1 (VR1). [] They are useful in treating VR1 mediated disorders and acute and chronic algesic disorders. []

[N-[3-chloro-2-oxo-4-(2-hydroxyphenyl)-4-oxoazetidin-1yl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide]

Compound Description: This novel benzimidazole derivative displays antiproliferative activity against Dalton's lymphoma ascitic in Swiss albino mice. [] It was tested at a dose of 10 mg/kg body weight and exhibited significant restoration of hematological and biochemical parameters altered by tumor induction. [] The compound reversed the significant reduction in RBC, Hb level, platelet count, and packed cell volume observed in the cancer control group. [] It also normalized the significantly elevated WBC count in the Dalton's lymphoma ascitic control group. []

Piperazinyl-pyrazinone derivatives

Compound Description: These compounds are described as potential therapeutic agents for disorders associated with the 5-HT2A receptor. [] They are characterized by a piperazinyl group linked to a pyrazinone ring. [] The specific substituents on the piperazine and pyrazinone rings can be modified to fine-tune the pharmacological properties of these compounds. []

N-[2 - [[2- (dimethylamino) ethyl] methylamino] -4-methoxy-5 - [[4- (1-methyl -1H - indol-3-yl) -2-pyrimidinyl] amino] phenyl] -2-acrylamide (AZD9291)

Compound Description: AZD9291 is an antitumor agent. [] A synthetic route for AZD9291 has been developed, which involves a series of steps starting from 4-fluoro-2-methoxy-5-nitroaniline. [] The synthesis is characterized by simple steps, high yield, mild reaction conditions, and is suitable for industrial production. []

5-Amino-4-hydroxy-8-(1H-indol-5-yl)octan 2,7-substituted amide derivatives

Compound Description: These compounds are renin inhibitors designed for the treatment of hypertension. [] They are characterized by an indole ring linked to a substituted octan chain with an amide group at position 2 and various substituents at position 7. []

1-(cyclopropylmethyl)-5-fluoro-4-methyl-N-[5-(1-methyl-1H-imidazol-4-yl)-2-pyridinyl]-1H-benzimidazol-6-amine (ONO-8590580)

Compound Description: ONO-8590580 is a novel, orally available GABAA α5 negative allosteric modulator (NAM) that has demonstrated efficacy in enhancing hippocampal memory function in preclinical models. [] It exhibits high binding affinity for GABAA α5 receptors and functionally selective NAM activity. [] ONO-8590580 significantly prevents MK-801-induced memory deficits in the rat passive avoidance test and improves cognitive deficits induced by scopolamine and MK-801 in the rat eight-arm radial maze test. [] Notably, it does not exhibit anxiogenic-like or proconvulsant effects at therapeutically relevant doses. []

Benzamide derivatives

Compound Description: These compounds are inhibitors of ABL1, ABL2, and BCR-ABL1 kinases. [] They are characterized by a benzamide core with various substituents, including pyrrolidinyl, piperidinyl, azetidinyl, morpholino, piperazinyl, and other heterocyclic groups. []

Properties

Product Name

N-[(5-fluoro-1H-benzimidazol-2-yl)methyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide

IUPAC Name

N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide

Molecular Formula

C18H20FN7O

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C18H20FN7O/c19-13-2-3-14-15(10-13)24-16(23-14)11-22-17(27)12-25-6-8-26(9-7-25)18-20-4-1-5-21-18/h1-5,10H,6-9,11-12H2,(H,22,27)(H,23,24)

InChI Key

AEEIXUVAPZZVOX-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(=O)NCC2=NC3=C(N2)C=C(C=C3)F)C4=NC=CC=N4

Canonical SMILES

C1CN(CCN1CC(=O)NCC2=NC3=C(N2)C=C(C=C3)F)C4=NC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.